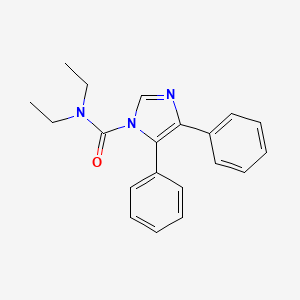
2-(2-furyl)-3-(3-methyl-2-pyridinyl)-4(3H)-quinazolinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-furyl)-3-(3-methyl-2-pyridinyl)-4(3H)-quinazolinone is a heterocyclic organic compound that has attracted significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound is known to exhibit a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.
作用機序
The mechanism of action of 2-(2-furyl)-3-(3-methyl-2-pyridinyl)-4(3H)-quinazolinone is not fully understood. However, it is believed to exert its biological activity by interacting with various cellular targets, including enzymes and receptors. For example, it has been reported to inhibit the activity of cyclooxygenase-2, an enzyme that plays a key role in the production of pro-inflammatory mediators. Additionally, it has been shown to interact with the estrogen receptor, which may contribute to its anticancer activity.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are diverse and depend on the specific biological activity being studied. For example, its anti-inflammatory activity is characterized by the inhibition of pro-inflammatory cytokine production, while its anticancer activity is characterized by the induction of apoptosis and inhibition of tumor growth. Additionally, this compound has been shown to exhibit antimicrobial activity by disrupting bacterial cell membranes and inhibiting fungal growth.
実験室実験の利点と制限
One of the major advantages of 2-(2-furyl)-3-(3-methyl-2-pyridinyl)-4(3H)-quinazolinone is its wide range of biological activities, which makes it a promising candidate for the development of novel therapeutic agents. Additionally, its synthesis is relatively simple and can be achieved using readily available starting materials. However, one of the limitations of this compound is its low solubility in aqueous solutions, which may make it difficult to administer in vivo.
将来の方向性
There are several future directions for the study of 2-(2-furyl)-3-(3-methyl-2-pyridinyl)-4(3H)-quinazolinone. One potential direction is the development of novel derivatives with improved solubility and bioavailability. Additionally, further studies are needed to elucidate the precise mechanism of action of this compound and its potential interactions with other cellular targets. Furthermore, its potential applications in the treatment of other diseases, such as neurodegenerative disorders and cardiovascular diseases, warrant further investigation.
合成法
The synthesis of 2-(2-furyl)-3-(3-methyl-2-pyridinyl)-4(3H)-quinazolinone can be achieved through various methods, including the Hantzsch reaction, reflux condensation, and microwave-assisted synthesis. One of the most commonly used methods for the synthesis of this compound is the Hantzsch reaction, which involves the condensation of 2-aminobenzimidazole, acetylacetone, and furfural in the presence of a catalyst such as ammonium acetate. The product obtained from this reaction is then purified through recrystallization using a suitable solvent.
科学的研究の応用
2-(2-furyl)-3-(3-methyl-2-pyridinyl)-4(3H)-quinazolinone has been extensively studied for its potential applications in the field of medicinal chemistry. This compound has been shown to exhibit potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. Additionally, it has been found to possess anticancer activity by inducing apoptosis in cancer cells and inhibiting tumor growth. Furthermore, this compound has been shown to exhibit antimicrobial activity against a wide range of bacteria and fungi.
特性
IUPAC Name |
2-(furan-2-yl)-3-(3-methylpyridin-2-yl)quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O2/c1-12-6-4-10-19-16(12)21-17(15-9-5-11-23-15)20-14-8-3-2-7-13(14)18(21)22/h2-11H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEBALCRPZGATMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)N2C(=NC3=CC=CC=C3C2=O)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 5-{[2-methoxy-4-(2-nitrovinyl)phenoxy]methyl}-2-furoate](/img/structure/B5805680.png)



![methyl 2-[(cyclohexylacetyl)amino]-4,5-dimethoxybenzoate](/img/structure/B5805710.png)
![methyl 2-[(2,6-difluorobenzoyl)amino]-5-propyl-3-thiophenecarboxylate](/img/structure/B5805715.png)
![5-{[5-(dimethylamino)-2-furyl]methylene}-1,3-dimethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5805720.png)
![4-[(3-bromo-4-methylbenzylidene)amino]-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione](/img/structure/B5805725.png)
![N'-{4-[(4-bromobenzyl)oxy]benzylidene}-4-chlorobenzenesulfonohydrazide](/img/structure/B5805735.png)
![4-{2-[(3-methylbenzyl)oxy]benzylidene}-1-phenyl-3,5-pyrazolidinedione](/img/structure/B5805741.png)
![N-[4-(isobutyrylamino)phenyl]butanamide](/img/structure/B5805745.png)

![[(6-methoxy-2-methyl-3-propyl-4-quinolinyl)thio]acetic acid](/img/structure/B5805771.png)
